2-(Imidazol-1-ylmethyl)isoindole-1,3-dione
Description
Overview of Isoindole-1,3-dione Scaffolds in Organic and Medicinal Chemistry
The isoindole-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a bicyclic non-aromatic nitrogen heterocycle that holds a distinguished position in organic and medicinal chemistry. actascientific.com Its chemical characteristics, particularly its hydrophobicity, allow it to traverse biological membranes, making it a valuable component in drug design. ucl.ac.ukresearchgate.net The imide nitrogen proton is acidic, facilitating the synthesis of a wide array of N-substituted derivatives. mdpi.com
Historically, the Gabriel synthesis of primary amines utilized phthalimide as a key reagent, showcasing its utility in organic synthesis. actascientific.com However, its significance escalated dramatically with the discovery of the biological activities of its derivatives. The most famous, and infamous, example is thalidomide, which despite its tragic history with teratogenicity, has been repurposed and has led to the development of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. ucl.ac.ukmdpi.com
The therapeutic relevance of the phthalimide core is exceptionally broad. Researchers have successfully synthesized and studied numerous derivatives demonstrating a wide spectrum of pharmacological activities. ucl.ac.uknih.gov These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, and analgesic properties. mdpi.comrsc.orgnih.gov This versatility establishes the isoindole-1,3-dione scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the development of new therapeutic candidates. mdpi.com
| Biological Activity | References |
|---|---|
| Anticancer / Antitumor | mdpi.comnih.govnih.govacs.org |
| Anti-inflammatory | mdpi.commdpi.comnih.govelsevierpure.com |
| Antimicrobial (Antibacterial & Antifungal) | ucl.ac.uknih.govrsc.org |
| Antiviral | mdpi.comnih.gov |
| Anticonvulsant | mdpi.comrsc.org |
| Analgesic | mdpi.com |
| COX Enzyme Inhibition | nih.gov |
| Antioxidant | mdpi.com |
Significance of Imidazole (B134444) Moieties in Biologically Active Compounds
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. ontosight.aihumanjournals.com It is a constituent of essential biomolecules, including the amino acid histidine, histamine (B1213489), and purines in nucleic acids, highlighting its fundamental role in biological systems. nih.govresearchgate.net
First synthesized in 1858, the imidazole nucleus is a versatile scaffold for drug development due to its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding. nih.gov Its two nitrogen atoms can improve the water-solubility of drug candidates, a beneficial property for pharmacokinetics. nih.gov
The imidazole moiety is present in a multitude of approved drugs with diverse therapeutic applications. nih.gov For instance, metronidazole (B1676534) is an antibacterial and antiprotozoal agent, cimetidine (B194882) is a histamine H2 receptor antagonist used to treat stomach ulcers, and clotrimazole (B1669251) is a widely used antifungal medication. nih.gov The broad range of activities associated with imidazole-containing compounds underscores its importance as a pharmacophore in the design of new drugs for various diseases, including cancer, microbial infections, and inflammatory conditions. humanjournals.comclinmedkaz.orgijpsjournal.com
| Therapeutic Class | Example Compound(s) | References |
|---|---|---|
| Anticancer | Zoledronic acid, Tipifarnib | researchgate.net |
| Antifungal | Clotrimazole, Ketoconazole | clinmedkaz.org |
| Antibacterial / Antiparasitic | Metronidazole, Benznidazole | researchgate.net |
| Anti-inflammatory | - | humanjournals.comnih.gov |
| Antihistaminic (Anti-ulcer) | Cimetidine | researchgate.net |
| Antihypertensive | - | nih.gov |
Rationale for Investigating the 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione Framework
The rationale for the synthesis and investigation of this compound is rooted in the well-established principle of molecular hybridization . This drug design strategy involves covalently linking two or more pharmacophores (structural units with known biological activity) to create a new hybrid molecule. The goal is to develop compounds with enhanced biological activity, a novel mechanism of action, improved selectivity, or better pharmacokinetic profiles compared to the parent molecules.
Given that both the isoindole-1,3-dione and imidazole scaffolds possess a wide and often overlapping spectrum of potent biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—their combination in a single framework is a logical approach to discovering new lead compounds. nih.gov The this compound structure represents a direct fusion of these two privileged scaffolds via a methylene (B1212753) linker. Researchers hypothesize that this specific arrangement may allow the hybrid molecule to interact with multiple biological targets or to bind more effectively to a single target, potentially leading to synergistic or additive therapeutic effects.
Historical Context and Evolution of Research on Phthalimide-Imidazole Hybrids
While both phthalimide and imidazole have been subjects of intense chemical research for over a century, the deliberate synthesis of hybrid molecules combining these two specific entities is a more contemporary area of investigation. Early research focused on exploring the chemistry and biological activities of each scaffold independently.
The evolution toward creating phthalimide-imidazole hybrids is part of a broader trend in medicinal chemistry that began to flourish in the late 20th and early 21st centuries, emphasizing the creation of complex molecules through molecular hybridization. nih.gov Studies on linking phthalimides to various other heterocyclic rings, such as 1,2,3-triazoles, gained traction, demonstrating the viability and potential of this approach for generating novel bioactive compounds. researchgate.netnih.gov
More recently, research has begun to focus specifically on hybrids incorporating the imidazole ring. For example, studies on fused imidazo[2,1-a]isoindole structures have revealed potent antiprotozoal activity, validating the therapeutic potential of combining these two frameworks. nih.gov The synthesis of this compound and its analogs represents a fundamental step in this evolutionary path, providing a less rigid, non-fused linkage that allows for different spatial orientations of the two key pharmacophores. This ongoing research continues to explore how the synergy between the phthalimide and imidazole moieties can be harnessed for therapeutic benefit.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-9-3-1-2-4-10(9)12(17)15(11)8-14-6-5-13-7-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNWKTQVFFDEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Imidazol 1 Ylmethyl Isoindole 1,3 Dione and Its Derivatives
Direct Synthesis Approaches to the Core Structure
The direct formation of the 2-(imidazol-1-ylmethyl)isoindole-1,3-dione core structure is achievable through several classical organic synthesis reactions. These methods focus on constructing the key linkage between the imidazole (B134444) and the phthalimide (B116566) group.
Condensation Reactions of N-(Bromomethyl)phthalimide with Imidazole
A primary and well-documented method for the synthesis of this compound involves the nucleophilic substitution reaction between N-(bromomethyl)phthalimide and imidazole. mdpi.comhhu.de In this approach, the imidazole nitrogen acts as a nucleophile, displacing the bromide from N-(bromomethyl)phthalimide.
The reaction is typically carried out in a suitable organic solvent, such as chloroform (B151607), at controlled temperatures. hhu.de To facilitate the reaction and neutralize the hydrobromic acid byproduct, a base like triethylamine (B128534) is often added dropwise to the cooled reaction mixture. hhu.de The mixture is stirred for several hours, first at a reduced temperature and then at room temperature, to ensure the completion of the reaction. hhu.de The final product can be isolated and purified through standard procedures like extraction and evaporation of the solvent, yielding the desired compound. hhu.de
A representative procedure for this synthesis is as follows: N-(bromomethyl)phthalimide and imidazole are dissolved in chloroform and the solution is cooled. hhu.de Triethylamine is then added dropwise while stirring. hhu.de The reaction is maintained at a cool temperature for approximately 6 hours, followed by continued stirring at room temperature for about 17 hours. hhu.de After the reaction is complete, water is added, and the organic phase is separated, dried, and evaporated to yield this compound. hhu.de This method has been reported to afford the product in a 65% yield. hhu.de
Table 1: Reaction Parameters for Condensation of N-(Bromomethyl)phthalimide with Imidazole
| Parameter | Value |
|---|---|
| Reactants | N-(Bromomethyl)phthalimide, Imidazole |
| Solvent | Chloroform |
| Base | Triethylamine |
| Temperature | 283 K (initial), then Room Temperature |
| Reaction Time | ~23 hours |
Mannich Base Condensation Strategies for Isoindoline-1,3-dione Systems
The Mannich reaction, a three-component condensation, presents a plausible pathway for the synthesis of derivatives of this compound. oarjbp.com This reaction typically involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com In the context of synthesizing the target molecule, phthalimide can act as the compound with an active hydrogen on the nitrogen atom, formaldehyde as the methylene (B1212753) bridge source, and imidazole as the amine component.
The mechanism of the Mannich reaction involves the initial formation of an electrophilic iminium ion from the reaction between formaldehyde and the amine (imidazole). oarjbp.com Subsequently, the nucleophilic nitrogen of phthalimide attacks the iminium ion, leading to the formation of the Mannich base, which in this case would be this compound. While the general principles of the Mannich reaction are well-established for phthalimide with other amines, specific documented applications directly with imidazole to form the title compound are less detailed in readily available literature. rsc.orgresearchgate.net However, the synthesis of other Mannich bases from phthalimide, formaldehyde, and various amines has been reported, suggesting the feasibility of this approach. researchgate.net
Cyclization Reactions Involving Phthalic Anhydride (B1165640) and Nitrogenous Nucleophiles
A common and versatile method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. rsc.org This method can be adapted for the synthesis of this compound by using 1-(aminomethyl)imidazole as the nitrogenous nucleophile. The reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the stable five-membered imide ring.
This reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent or in a high-boiling point solvent like glacial acetic acid to facilitate the removal of water. researchgate.net The general procedure involves refluxing a mixture of phthalic anhydride and the primary amine in a suitable solvent. researchgate.net For instance, the synthesis of various 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives has been achieved by refluxing the corresponding amine with phthalic anhydride in glacial acetic acid for 3 hours. researchgate.net This demonstrates the applicability of this method for creating a linkage between an imidazole-containing moiety and the phthalimide structure.
Table 2: General Conditions for N-Substituted Phthalimide Synthesis from Phthalic Anhydride
| Parameter | General Condition |
|---|---|
| Reactants | Phthalic Anhydride, Primary Amine |
| Solvent | Glacial Acetic Acid, Toluene, DMF |
| Temperature | Reflux |
Synthetic Pathways via 2-(1,3-Dioxoisoindolin-2-yl)acetic Acid Derivatives
Derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid can serve as precursors in multi-step synthetic routes to the target compound and its analogues. A common starting point for these derivatives is the reaction of phthalic anhydride with an amino acid. For example, the fusion of an amino acid like alanine (B10760859) with phthalic anhydride at elevated temperatures (e.g., 150 °C) yields the corresponding N-protected amino acid, such as (R)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid. nih.gov
This phthaloyl-protected amino acid can then be further functionalized. For instance, the carboxylic acid group can be converted to an acid chloride by treatment with a reagent like thionyl chloride. nih.gov This activated intermediate can then be coupled with other molecules. While a direct conversion to this compound from such a precursor is not a single step, these derivatives represent important building blocks in the synthesis of more complex structures containing the phthalimide moiety.
Advanced Synthetic Techniques
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of N-substituted phthalimides. rsc.orgnih.govhakon-art.comtsijournals.comctppc.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ctppc.org
The synthesis of N-aryl phthalimide derivatives has been successfully achieved by microwave irradiation of phthalic anhydride and aromatic amines in a solvent such as DMF for a few minutes. hakon-art.com Similarly, various phthalimide derivatives have been synthesized from phthalic anhydride and different amines using microwave-assisted methods, with reported yields ranging from 70.7% to 80.21%. ctppc.org While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively detailed, the existing literature strongly supports the feasibility and potential advantages of this approach. The general conditions often involve a polar solvent that couples effectively with microwave energy, and the reaction times are typically in the range of minutes rather than hours. hakon-art.comctppc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalimides
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Consumption | Higher | Lower |
| Yields | Often lower to moderate | Often moderate to high |
Transition Metal-Catalyzed Coupling Reactions in Analogous Systems
While direct transition metal-catalyzed syntheses of this compound are not extensively documented, the methodologies applied to analogous nitrogen-containing heterocyclic systems provide a robust framework for potential synthetic routes. Transition metal catalysis, particularly using palladium (Pd) and copper (Cu), is a cornerstone of modern organic synthesis for constructing C-C and C-N bonds. mdpi.commdpi.com These reactions offer efficient and selective pathways to complex molecular architectures. mdpi.com
Palladium-based cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the synthesis and functionalization of heterocyclic cores like indoles and azaindoles. mdpi.comunl.ptnih.gov For instance, the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has been successfully used in the synthesis of azaindoles, employing a CuI/Pd(PPh₃)₄ catalytic system. unl.ptnih.gov Similarly, intramolecular Heck reactions have been applied to construct indole (B1671886) ring systems. mdpi.com These strategies could be conceptually adapted to build or modify the isoindole-1,3-dione or imidazole moieties before their coupling.
Copper-catalyzed reactions are particularly relevant for forming C-N bonds. For example, Cu(OAc)₂ has been used to catalyze the coupling of arylboronic acids with amino-heterocycles to form fused imidazole systems like pyrido[1,2-a]benzimidazoles. beilstein-journals.org Such copper- or palladium-catalyzed N-arylation reactions represent a plausible strategy for forming the N-C bond between a pre-functionalized imidazole and a suitable isoindole-1,3-dione precursor. The choice of catalyst, ligands, base, and solvent is critical for optimizing these transformations, as highlighted in various studies on related heterocycles. mdpi.com
Table 1: Overview of Transition Metal-Catalyzed Reactions in Analogous Heterocycle Synthesis
| Reaction Type | Catalyst System (Example) | Bond Formed | Application in Analogous Systems | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf) | C-C | Functionalization of bromoindoles | mdpi.com |
| Sonogashira Coupling | CuI/Pd(PPh₃)₄ | C-C (sp-sp²) | Synthesis of 7-azaindoles | unl.ptnih.gov |
| Heck Reaction | Palladium Catalyst | C-C | Synthesis of benzo mdpi.combeilstein-journals.orgheterocycles | mdpi.com |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for generating molecular diversity. researchgate.net They offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.
For scaffolds related to this compound, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is particularly noteworthy. This reaction, involving a heteroaromatic amidine, an aldehyde, and an isocyanide, has been employed to synthesize a library of imidazopyridine-based compounds that also incorporate a phthalimide moiety. nih.gov This demonstrates the feasibility of using MCRs to rapidly assemble complex structures containing both the imidazole (or a related azine) and the isoindoline-1,3-dione core.
Other MCRs have been developed for the synthesis of highly substituted 2-imidazolines from amines, aldehydes, and isocyanides. nih.govvu.nl While this yields a related but different heterocyclic core, it underscores the versatility of isocyanide-based MCRs in building imidazole-like structures. The reaction conditions can often be tuned, for instance, by using a catalytic amount of silver(I) acetate (B1210297) to promote reactions with less reactive components. nih.govvu.nl Similarly, three-component reactions using indoline-2,3-dione, aromatic aldehydes, and ammonium (B1175870) acetate have been used to create fused imidazo[4,5-b]indoles, showcasing another pathway to imidazole-containing polycyclic systems. jocpr.com These examples suggest that an MCR approach could be designed for the one-pot synthesis of derivatives of this compound by carefully selecting the appropriate starting materials.
Derivatization and Structural Modification Strategies of this compound
The core structure of this compound offers multiple sites for chemical modification, allowing for systematic exploration of its chemical space. These sites include the imidazole ring, the isoindole-1,3-dione moiety, and the methylene linker.
Functionalization of the Imidazole Ring
The imidazole ring is an amphoteric heterocycle that can undergo various chemical transformations. nih.gov Due to its aromatic nature, it can be subject to electrophilic substitution, although the conditions need to be carefully controlled. More commonly, functionalization occurs via C-H activation or by starting with pre-functionalized imidazole precursors.
Metal-free, regioselective C-H functionalization has been demonstrated for 1-substituted imidazoles. For example, a cascade reaction with aromatic aldehydes and acylacetylenes can introduce an (imidazol-2-yl)methyl-1,3-propanedione moiety at the C-2 position of the imidazole ring. researchgate.net Furthermore, synthetic routes starting from 5-amino-1,2,3-triazoles can lead to novel 2-substituted 1H-imidazole derivatives through an acid-mediated denitrogenative transformation. mdpi.com These methods provide pathways to introduce a wide array of substituents onto the imidazole ring of the target compound, enabling the fine-tuning of its properties.
Modifications of the Isoindole-1,3-dione Moiety
The isoindole-1,3-dione (phthalimide) moiety is a versatile scaffold in medicinal chemistry. nih.gov Its aromatic ring is amenable to electrophilic substitution reactions, such as halogenation or nitration, allowing for the introduction of various functional groups. Structure-activity relationship (SAR) analyses of related compounds have shown that halogenation of the isoindole-1,3-dione moiety can significantly influence biological activity. researchgate.net
The imide nitrogen also provides a key handle for modification. While in the parent compound this nitrogen is connected to the imidazol-1-ylmethyl group, in broader synthetic strategies, derivatives can be prepared where the phthalimide structure is altered. For example, new isoindole-1,3-dione derivatives have been synthesized by linking arylpiperazine residues to the imide nitrogen through different linkers, creating molecules with distinct pharmacological profiles. nih.gov Additionally, the phthalimide ring can be opened under certain conditions to reveal a phthalamic acid derivative, providing another avenue for structural modification.
Elaboration of the Methylene Linker
The methylene bridge connecting the imidazole and isoindole-1,3-dione rings is a critical structural element that can be modified to alter the molecule's conformation and spacing between the two heterocyclic units. The standard synthesis of the parent compound involves the reaction of imidazole with N-(bromomethyl)phthalimide. smolecule.com By employing different N-(haloalkyl)phthalimide precursors, the length and nature of the linker can be systematically varied.
For instance, using N-(2-bromoethyl)phthalimide or N-(3-bromopropyl)phthalimide would yield analogues with two- or three-carbon linkers, respectively. Furthermore, functional groups could be incorporated into the linker itself. For example, starting with a phthalimide derivative bearing a 2-bromo-1-phenylethan-1-one side chain allows for the synthesis of more complex thiazole (B1198619) and thiadiazole derivatives attached to the isoindole-1,3-dione core, demonstrating that the linker can serve as a reactive handle for further elaboration. bohrium.comdoaj.org
Synthesis of Hybrid Heterocyclic Architectures
A powerful strategy in medicinal chemistry is the creation of hybrid molecules, which integrate two or more pharmacophoric units into a single entity to target multiple biological pathways or enhance activity. nih.gov The this compound scaffold is an ideal platform for developing such hybrid architectures.
Researchers have successfully synthesized hybrid compounds that combine an imidazole or a related heterocycle with other biologically active moieties. Examples include:
Imidazole-Thiazole Hybrids: These have been synthesized and evaluated for various biological activities, demonstrating the potential of combining these two important five-membered heterocycles. nih.gov
Imidazole-Carbazole Hybrids: A solvent-free catalytic system has been used to synthesize novel imidazole-carbazole hybrids, which were studied for their photophysical properties. rsc.org
Imidazopyridine-Phthalimide Hybrids: As mentioned previously, the GBB MCR has been used to create complex molecules bearing both an imidazopyridine core and a phthalimide moiety, highlighting a direct route to such fused systems. nih.gov
These approaches showcase the immense potential for using this compound as a building block for more complex, multifunctional molecules.
Spectroscopic and Advanced Structural Elucidation in Research on 2 Imidazol 1 Ylmethyl Isoindole 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(imidazol-1-ylmethyl)isoindole-1,3-dione, both ¹H and ¹³C NMR would provide invaluable information about the electronic environment of each hydrogen and carbon atom, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the isoindole and imidazole (B134444) rings, as well as the methylene (B1212753) bridge connecting them. The aromatic protons of the phthalimide (B116566) group would likely appear as a complex multiplet in the downfield region, characteristic of aromatic systems. The protons on the imidazole ring would also resonate in the aromatic region but at distinct chemical shifts, providing confirmation of the ring's integrity. A key signal would be that of the methylene (-CH₂-) protons, which would likely appear as a singlet, integrating to two protons, and its chemical shift would be indicative of the adjacent nitrogen atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbons of the isoindole-1,3-dione moiety are expected to be the most downfield-shifted signals due to their significant deshielding. The aromatic carbons of both the isoindole and imidazole rings would appear in the characteristic aromatic region. The carbon of the methylene bridge would be found in the aliphatic region, and its specific chemical shift would further confirm the connectivity between the two heterocyclic systems.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole H | Aromatic Region | s, d, t |
| Isoindole H | Aromatic Region | m |
| Methylene H | Aliphatic Region | s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
| Carbonyl C | Highly Downfield |
| Aromatic C | Aromatic Region |
| Methylene C | Aliphatic Region |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features in the spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality in the isoindole ring. These typically appear in the region of 1700-1800 cm⁻¹. The exact position of these bands can provide insight into the electronic environment and potential intermolecular interactions. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region. Fingerprint region absorptions below 1400 cm⁻¹ would correspond to various bending and deformation modes, providing a unique pattern for the compound.
Although FT-IR is a standard characterization technique for newly synthesized compounds, specific, tabulated vibrational frequency data for this compound is not widely available in surveyed literature.
Interactive Data Table: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (imide) | 1700-1800 | Strong |
| Aromatic C-H | >3000 | Medium-Weak |
| Aliphatic C-H | <3000 | Medium-Weak |
| C=C / C=N | 1400-1600 | Medium |
Mass Spectrometry (MS) for Molecular Ion Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is essential for confirming the molecular weight and can also provide structural information through analysis of fragmentation patterns.
The molecular formula of the compound is C₁₂H₉N₃O₂, which corresponds to a molecular weight of approximately 227.22 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The fragmentation of this molecular ion would likely involve the cleavage of the bond between the methylene group and the imidazole or isoindole rings, leading to characteristic fragment ions. For instance, fragments corresponding to the imidazolylmethyl cation or the phthalimide radical cation could be observed.
While the molecular weight is known, detailed mass spectral data, including the relative abundances of fragment ions for this compound, are not detailed in the readily accessible scientific literature.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Predicted m/z |
| Molecular Ion [M]⁺ | ~227 |
| Fragment 1 | Varies |
| Fragment 2 | Varies |
Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the connectivity of the atoms and provide precise measurements of the geometric parameters of both the isoindole and imidazole rings. The planarity of these ring systems and the dihedral angle between them would be determined. Furthermore, the analysis would reveal any significant intermolecular interactions that stabilize the crystal structure.
It has been reported that the crystal structure of this compound has been determined and published in Acta Crystallographica Section C. smolecule.com However, the specific crystallographic data, such as unit cell dimensions, space group, and key bond lengths and angles, were not available in the sources surveyed for this article. Access to this publication would be necessary to provide a detailed description of the crystal structure.
Interactive Data Table: Expected X-ray Diffraction Data Categories
| Parameter | Type of Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise interatomic distances |
| Bond Angles | Angles between bonded atoms |
| Intermolecular Interactions | e.g., Hydrogen bonds, π-stacking |
Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Imidazol 1 Ylmethyl Isoindole 1,3 Dione Derivatives
Antimicrobial Activity Investigations
Derivatives of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione have been a focal point in the search for new antimicrobial agents, driven by the increasing challenge of drug resistance. dntb.gov.ua The molecular hybridization of the phthalimide (B116566) and imidazole (B134444) moieties is a strategy designed to enhance biological effects by combining the properties of both rings. nih.gov
Antibacterial Efficacy Studies
The antibacterial potential of imidazole and isoindoline-1,3-dione derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. thesciencein.org The mechanism of action for imidazole-based compounds can involve interference with bacterial DNA replication, disruption of cell wall synthesis, and compromising cell membrane integrity. researchgate.net
Studies on phthalimide Schiff base derivatives have shown varied efficacy. While some compounds exhibited only slight inhibition against Staphylococcus aureus, which proved highly resistant, they demonstrated moderate to high killing activity against Streptococcus pyogenes. nih.govresearchgate.net In another study, a (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione derivative showed remarkable activity against Bacillus subtilis. dntb.gov.ua Similarly, certain tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives displayed excellent antibacterial activity against both Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to the standard antibiotic ciprofloxacin. researchgate.net
Molecular hybrids combining a 5-nitroimidazole moiety with an oxazolidinone core have yielded compounds with potent activity against Gram-positive bacteria, including Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structure-activity relationship suggests that the specific substitutions on both the imidazole and phthalimide rings, as well as the nature of the linker connecting them, are crucial for determining the potency and spectrum of antibacterial activity.
Table 1: Antibacterial Activity of Selected Imidazole and Phthalimide Derivatives| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity (e.g., MIC, Zone of Inhibition) | Reference |
|---|---|---|---|
| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivatives (19l, 19p) | Escherichia coli, Staphylococcus aureus | MIC: 12.5 μg/mL; Zone of Inhibition: 17 mm | researchgate.net |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis, Pseudomonas aeruginosa | Activity against B. subtilis was 133% compared to ampicillin. | dntb.gov.ua |
| Phthalimide Schiff bases derivatives (3d, 3f) | Pseudomonas aeruginosa, Streptococcus pyogenes | Showed very high activity. | nih.gov |
| Quinolone/imidazole hybrid (93i) | Pseudomonas aeruginosa | MIC: 460 nM (more potent than ciprofloxacin) | nih.gov |
| 5-Nitroimidazole/oxazolidinone hybrid ((S)-48) | Bacillus subtilis, MRSA, Micrococcus luteus | Potent activity, higher than reference drugs. | nih.gov |
Antifungal Potency Assessments
Imidazole-based compounds form the cornerstone of azole antifungal therapy, and derivatives of this compound have been evaluated for similar properties. nih.govrsc.org The primary mechanism for azole antifungals is the inhibition of cytochrome P450 sterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net
Research into new derivatives has shown significant promise. A series of N-substituted maleimides featuring an imidazole ring demonstrated potent activity against pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Aspergillus niger. researchgate.net The structure-activity relationship of one lead compound revealed that substitution with a fluorine group resulted in prominent antifungal activity. researchgate.net Another study on N-unsubstituted imidazoles identified a derivative with a 4-chlorobenzyl moiety that was more active against Candida albicans than the widely used drug fluconazole (B54011) and showed comparable activity to amphotericin B. nih.govnih.gov
Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have also been synthesized, with aromatic biphenyl (B1667301) ester versions showing greater activity than fluconazole against both C. albicans and non-albicans Candida species. nih.gov Chiral separation of these compounds revealed that the (-) isomers were significantly more active—up to 500 times—than the (+) isomers, highlighting the stereospecificity of the drug-target interaction. nih.gov
Table 2: Antifungal Activity of Selected Imidazole Derivatives| Compound/Derivative Class | Fungal Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| N-unsubstituted Imidazole with 4-chlorobenzyl moiety (Compound 10) | Candida albicans | More potent than fluconazole, comparable to amphotericin B. | nih.govnih.gov |
| N-substituted maleimide (B117702) with -F group (Compound 5f) | C. albicans, A. fumigatus, A. niger, A. oryzae | Showed promising antifungal activity. | researchgate.net |
| Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanol (6c) | C. albicans, non-albicans Candida species | Mean MIC: 1.7 ± 1.4 μg/mL (C. albicans); 1.9 ± 2.0 μg/mL (non-albicans) | nih.gov |
| (-)-isomer of 2-(1H-imidazol-1-yl)-1-phenylethanol derivative ((-)-6b) | Candida krusei | Ninety times more active than fluconazole. | nih.gov |
| Imidazole derivatives with 2,4-dienone motif (Compounds 31, 42) | Candida spp. (including fluconazole-resistant C. albicans) | MIC: 8 µg/mL against fluconazole-resistant strain. | nih.gov |
Antiparasitic Activity Profiling
The structural motifs of imidazole and phthalimide are present in various compounds investigated for activity against a range of protozoan parasites. Research has explored derivatives for efficacy against parasites responsible for malaria, leishmaniasis, and Chagas disease.
Phthalimide analogs have been a focus of antimalarial drug discovery, with various derivatives showing activity against different life cycle stages of Plasmodium falciparum. N-phenyl phthalimide derivatives, in particular, have demonstrated inhibitory activity against both sensitive and resistant strains of P. falciparum in the low micromolar range.
In the context of leishmaniasis, isoindole-1,3-(2H) dione (B5365651) derivatives have been shown to be highly effective against Leishmania tropica, with halogenated versions demonstrating increased activity. Similarly, certain imidazolidin-2-one derivatives exerted significant antileishmanial activity against Leishmania mexicana and Leishmania infantum.
Furthermore, hybrid molecules have shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. A phthalimide-triazole derivative was found to exhibit potent activity, while other studies have explored trisubstituted imidazole derivatives as potential anti-Chagas drug candidates. researchgate.net Additionally, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed strong activity against Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis, with potencies often exceeding that of the standard drug metronidazole (B1676534). researchgate.net
Table 3: Antiparasitic Activity of Selected Imidazole and Phthalimide Derivatives| Compound/Derivative Class | Parasite | Observed Activity (e.g., IC50) | Reference |
|---|---|---|---|
| Isoindole-1,3-(2H) dione derivative (Compound 3) | Leishmania tropica | IC50: 0.0478 μmol/mL | |
| Phthalimide-triazole derivative (FT1) | Trypanosoma cruzi | Exhibits trypanocidal activity. | |
| N-phenyl phthalimide derivative (Compound 10) | Plasmodium falciparum | Inhibits sensitive and resistant strains in the low micromolar range. | |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | T. vaginalis, G. intestinalis, E. histolytica | Strong activity, with IC50 values in the nanomolar range. | researchgate.net |
| Imidazolidin-2-one derivative (Compound 25) | Leishmania mexicana (amastigote) | IC50: 2.4 μmol/L |
Anticancer Research Applications
The imidazole and phthalimide scaffolds are integral to many compounds investigated for anticancer properties. researchgate.net Their derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines, often demonstrating potent antiproliferative effects.
In Vitro Studies on Cancer Cell Line Proliferation
A multitude of studies have documented the cytotoxic effects of imidazole-phthalimide type derivatives against a wide array of human cancer cell lines. For instance, 1-substituted-2-aryl imidazoles displayed potent antiproliferative activities with IC50 values in the nanomolar range against cell lines such as breast cancer (MDA-MB-468, MDA-MB-231, T47D, MCF-7), colon cancer (HCT-15, HT29), and cervical cancer (HeLa). researchgate.net
Thiazole-bearing phthalimide derivatives have also shown strong cytotoxic activity. One such compound was found to be particularly potent against the MCF-7 breast cancer cell line, while others were effective against MDA-MB-468 (triple-negative breast cancer) and PC-12 (pheochromocytoma) cells. Similarly, novel imidazole derivatives have exhibited outstanding antiproliferative activity against multiple cancer cell lines, with some compounds showing a high selectivity index, indicating they are significantly more toxic to tumor cells than to normal cells. The analog 2-thioxoimidazolidin-4-one, which is structurally related, has shown cytotoxicity against liver cancer (HepG-2) and colorectal carcinoma (HCT-116) cell lines.
Table 4: In Vitro Cytotoxicity of Imidazole-Phthalimide Derivatives on Cancer Cell Lines| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |
|---|---|---|---|
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, HCT-15, HeLa, etc. | 80–1000 nM | researchgate.net |
| Thiazole-phthalimide derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 µM | |
| Thiazole-phthalimide derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 µM | |
| Thiazole-phthalimide derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM | |
| Novel imidazole derivative (4f) | Various tumor cells | Highly potent; 23–46-fold more selective for tumor cells over normal L-02 cells. | |
| 2-Thioxoimidazolidin-4-one derivative | HepG-2 (Liver) | 2.33 μg/ml |
Mechanisms of Action (e.g., Apoptosis Induction)
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy.
Studies on phthalimide derivatives have shown they can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria. The activation of this pathway by thiazole-incorporated phthalimides was confirmed by observations of DNA fragmentation and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. Further molecular analysis showed that these compounds alter the expression of apoptosis-regulating proteins, specifically by increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2.
Similarly, other novel imidazole derivatives were found to induce apoptosis by modulating this same Bax/Bcl-2 ratio in a time-dependent manner. The apoptotic response to certain chiral phthalimides functionalized with piperazines was also found to be mediated through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, as well as the tumor suppressor p53, ultimately leading to nuclear condensation and DNA fragmentation.
Anti-inflammatory Activity Assessments
Derivatives of isoindoline-1,3-dione are recognized for their potential anti-inflammatory effects. mdpi.com The anti-inflammatory activity of these compounds is often evaluated through various in vitro and in vivo models. One common in vitro method is the thermally induced protein denaturation technique, which assesses a compound's ability to prevent the denaturation of proteins like albumin, a key process in inflammation.
In one study, a series of isoindoline-1,3-dione derivatives linked to a 1,2,4-triazole (B32235) residue were synthesized and evaluated. Several of these compounds demonstrated significant inhibition of albumin denaturation. neliti.com Specifically, compounds designated 3h, 3j, and 3f showed potent activity, inhibiting protein denaturation by 68%, 64%, and 62%, respectively. neliti.com Other derivatives, such as 3c and 3i, exhibited moderate anti-inflammatory effects in this assay. neliti.com Another study reported that a derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c), showed the highest in vitro anti-inflammatory activity among the tested compounds, with a 32% decrease in inflammation. researchgate.net
In vivo assessments, such as the carrageenan-induced edema model in rats, provide further evidence of anti-inflammatory potential. Aminoacetylenic isoindoline-1,3-dione derivatives produced significant, dose-related inhibition of carrageenan-induced edema. arabjchem.org The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins (B1171923). jptcp.com For instance, the anti-inflammatory activity of compound 17c was further investigated through a docking study on the COX-2 enzyme to determine its mechanism of action. researchgate.net
In Vitro Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives
| Compound | Assay | Result (% Inhibition) | Reference |
|---|---|---|---|
| Compound 3h | Inhibition of Albumin Denaturation | 68% | neliti.com |
| Compound 3j | Inhibition of Albumin Denaturation | 64% | neliti.com |
| Compound 3f | Inhibition of Albumin Denaturation | 62% | neliti.com |
| Compound 17c | In Vitro Anti-inflammatory Assay | 32% | researchgate.net |
Antiviral Activity Evaluations
The isoindole framework is a versatile scaffold for the development of novel antiviral agents. researchgate.netjmchemsci.com Linkage, fusion, or substitution of the isoindole ring with other heterocyclic moieties has led to the discovery of compounds effective against a variety of human viruses. jmchemsci.com The mechanisms of action are varied, often targeting specific viral enzymes or cellular co-receptors essential for viral entry and replication. researchgate.netjmchemsci.com
Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle and a primary target for antiretroviral drugs. mdpi.com Isoindolinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). jmchemsci.com These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function. jmchemsci.com
While direct studies on this compound are limited, research on related structures provides valuable insights. For example, a series of isatin (B1672199) thiazoline (B8809763) hybrids was designed to target both the DNA polymerase and ribonuclease H functions of HIV-1 RT. These compounds were found to be active in the micromolar range. nih.gov More recently, benzisothiazolone derivatives have been identified as a new class of multifunctional RT inhibitors. mdpi.com These compounds inhibit not only the RT RNase H activity but also the DNA polymerase function, with some demonstrating robust anti-HIV-1 activity in cell culture. mdpi.com For example, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one showed an effective concentration (EC50) of 1.68 µM. mdpi.com Another related compound, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, had an EC50 of 2.68 µM. mdpi.com These findings underscore the potential of heterocyclic compounds containing imide-like structures to act as effective HIV-1 RT inhibitors.
The antiviral activity of isoindole-1,3-dione derivatives extends beyond HIV. Research has identified compounds with activity against other significant human pathogens, such as the Hepatitis B virus (HBV). In a screening for anti-HBV agents, a benzenesulfonyl-benzoimidazolyl-ethyl-isoindole-1,3-dione derivative (40a) was identified as a moderate inhibitor of HBV DNA replication, with a half-maximal inhibitory concentration (IC50) of 14.2 μM. researchgate.net
Structure-activity relationship studies revealed that modifications to this core structure could significantly enhance antiviral potency. Substituting the N-1 position of the benzimidazole (B57391) core with a methyl or a 4-methylbenzyl group led to the development of compounds 40b and 40c, which showed high antiviral activity. researchgate.net
Anti-HBV Activity of Isoindole-1,3-dione Derivatives
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 40a | Inhibition of HBV DNA Replication | 14.2 | researchgate.net |
| Compound 40b | High Antiviral Activity | N/A | researchgate.net |
| Compound 40c | High Antiviral Activity | N/A | researchgate.net |
Enzyme Inhibition Studies
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid and exists in two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in pain and inflammation. nih.gov Consequently, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. nih.gov
Isoindoline-1,3-dione derivatives have been extensively studied as COX inhibitors. ijlpr.comresearchgate.net In one study, a series of N-alkyl-isoindoline-1,3-diones demonstrated good inhibitory activity against the COX enzyme, comparable to the established drugs indomethacin (B1671933) and celecoxib. nih.govnih.gov The introduction of an arylpiperazine residue linked to the isoindoline-1,3-dione core was found to enhance COX-2 inhibition. nih.gov For instance, compound H from this series was identified as the most potent COX-2 inhibitor, interacting with key amino acid residues Arg120 and Tyr355 in the enzyme's active site. nih.gov
Another study synthesized a series of isoindoline-1,3-dione compounds (ZJ1-ZJ6) and found that they exhibited good inhibitory activity against COX enzymes. ijlpr.comresearchgate.net Compound ZJ1 showed potent blockage and ligand efficiency toward the COX-2 enzyme, higher than that of indomethacin and close to that of celecoxib. ijlpr.comresearchgate.net In contrast, compound ZJ4 displayed some selective ligand efficiency for COX-1. ijlpr.comresearchgate.net Structure-activity relationship analyses from this study suggested that for COX-1 inhibition, the amino group is more critical for binding, whereas for COX-2, the aryl group plays a more effective role. ijlpr.comresearchgate.net
Cyclooxygenase (COX) Inhibition by N-Arylpiperazine Isoindoline-1,3-dione Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Affinity Ratio | Reference |
|---|---|---|---|---|
| Compound G | 55.2 | 65.1 | 1.18 | nih.gov |
| Compound H | 57.2 | 70.3 | 1.23 | nih.gov |
| Compound I | 51.3 | 62.5 | 1.22 | nih.gov |
| Meloxicam (Reference) | 51.2 | 54.3 | 1.06 | nih.gov |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Several isoforms exist, with human carbonic anhydrase I and II (hCA I and hCA II) being cytosolic, and others like hCA IX being tumor-associated. nih.govnih.gov
A series of isoindole-1,3-dione substituted sulfonamide derivatives have been designed and evaluated as inhibitors of hCA I and hCA II. bilecik.edu.tr These compounds showed potent inhibitory effects, with inhibition constants (Ki) ranging from 7.96 to 48.34 nM against hCA I and hCA II, which was significantly more potent than the standard inhibitor acetazolamide (B1664987) (AAZ). bilecik.edu.tr
The isoindoline-1,3-dione moiety has been effectively used as a "tail" in the design of CA inhibitors to achieve isoform selectivity. nih.gov By linking this group to a primary sulfonamide, which acts as the zinc-binding group, researchers have developed compounds with striking selective activity against the tumor-associated hCA IX isoform over the more ubiquitous hCA I and II. nih.gov Another study synthesized a series of sulphonamides by reacting amino-containing aromatic sulphonamides with various anhydrides, including tetrachlorophthalic anhydride (B1165640). The resulting compound, 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene (B151609) sulphonamide, showed potent inhibition of hCA I with a Ki of 159 nM. semanticscholar.org
Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Isoindole-1,3-dione Substituted Sulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
|---|---|---|---|
| Compound 4a | 10.32 | 9.45 | bilecik.edu.tr |
| Compound 4b | 11.21 | 7.96 | bilecik.edu.tr |
| Compound 4c | 15.43 | 12.33 | bilecik.edu.tr |
| Compound 4d | 21.16 | 14.21 | bilecik.edu.tr |
| Compound 4e | 25.34 | 17.54 | bilecik.edu.tr |
| Compound 4f | 29.11 | 21.43 | bilecik.edu.tr |
| Compound 4g | 32.43 | 24.12 | bilecik.edu.tr |
| Compound 4h | 35.12 | 28.32 | bilecik.edu.tr |
| Compound 4i | 41.34 | 33.15 | bilecik.edu.tr |
| Compound 4j | 45.76 | 39.87 | bilecik.edu.tr |
| Compound 4k | 48.34 | 41.21 | bilecik.edu.tr |
| Acetazolamide (AAZ) | 436.20 | 93.53 | bilecik.edu.tr |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Derivatives of isoindole-1,3-dione have been a subject of interest for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic hypothesis of neurodegenerative diseases like Alzheimer's. The core structure, also known as phthalimide, is considered a noteworthy pharmacophore for designing new inhibitors. It is suggested that the phthalimide moiety can interact with the peripheral anionic site (PAS) of AChE.
Various research groups have synthesized and evaluated series of isoindole-1,3-dione derivatives, demonstrating a range of inhibitory potencies. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. researchgate.net In another study, 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed significant to moderate AChE inhibition (IC50 values from 0.9 to 19.5 μM) but weak activity against BuChE. mdpi.com
Modifications to the linker and terminal groups have shown significant impacts on inhibitory activity. For example, derivatives of isoindoline-1,3-dione with an N-benzylpiperidinylamine moiety have demonstrated potent AChE inhibition. mdpi.com Similarly, the introduction of a piperazine (B1678402) ring and subsequent substitutions have been explored. One study on 2-(2-(4-benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives reported an IC50 value of 0.91μM for the most active compound. mdpi.com Another series of novel 1-H-isoindole-1,3(2H)-dione derivatives were tested for their inhibitory ability against both AChE and BuChE, with the most promising results showing an IC50 of 1.12 μM for AChE and 21.24 μM for BuChE. mdpi.com
The following table summarizes the AChE and BuChE inhibitory activities of selected isoindole-1,3-dione derivatives from various studies.
| Derivative Class | Target Enzyme | IC50 Range | Notable Findings |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | Para-fluoro substituted compounds showed the highest potency. researchgate.net |
| 2-(Diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 µM | Activity varied with the length of the alkyl chain. mdpi.com |
| 2-(Diethylaminoalkyl)-isoindoline-1,3-diones | BuChE | Weak inhibition | Generally low activity against BuChE. mdpi.com |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-diones | AChE | From 0.91 µM | Substituents on the phenyl ring influenced activity. mdpi.com |
| 1-H-isoindole-1,3(2H)-dione derivatives with piperazine | AChE | From 1.12 µM | A phenyl substituent on the piperazine was beneficial. mdpi.com |
| 1-H-isoindole-1,3(2H)-dione derivatives with piperazine | BuChE | From 21.24 µM | A diphenylmethyl moiety resulted in the best BuChE inhibition. mdpi.com |
| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 µM | Demonstrated remarkable potency against AChE. nih.gov |
| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 - 30.2 µM | Moderate to weak activity against BuChE. nih.gov |
Deubiquitinase Inhibition (e.g., USP1/UAF1)
Based on a comprehensive review of the available scientific literature, there is no specific information on the deubiquitinase inhibitory activity of this compound derivatives, particularly against the USP1/UAF1 complex. Research on USP1/UAF1 inhibitors has primarily focused on other chemical scaffolds. nih.govnih.govresearchgate.net While phthalimide derivatives are known for a wide range of biological activities, their potential as deubiquitinase inhibitors has not been reported in the searched literature.
Neuroprotective Effects Exploration
The neuroprotective potential of the broader class of phthalimide derivatives has been investigated. Some studies have reported that certain phthalimide derivatives possess antioxidant activity, which can contribute to neuroprotection. nih.gov For instance, specific synthesized phthalimide derivatives were found to inhibit DPPH and ABTS free radicals. nih.gov In one study, a few potent isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated a neuroprotective effect against H2O2-induced cell death in PC12 neurons. researchgate.net Additionally, some N-substituted phthalimide derivatives have been observed to increase the viability of SH-SY5Y cells by protecting against oxidative stress. researchgate.net However, specific studies focusing on the neuroprotective effects of this compound derivatives are not available in the reviewed literature.
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of isoindole-1,3-dione derivatives is highly dependent on the nature of the substituents at the N-position of the phthalimide ring, modifications on the isoindole-1,3-dione core, and the characteristics of the linker connecting these moieties.
Modifications to the isoindole-1,3-dione (phthalimide) ring itself can influence the pharmacological profile of the derivatives. The introduction of substituents on the aromatic ring of the phthalimide can alter its electronic properties and hydrophobicity, which in turn can affect its binding to target enzymes or receptors. For instance, the hydrophobic nature of the phthalimide core is believed to contribute to its ability to cross biological membranes. mdpi.com However, detailed SAR studies focusing on systematic substitutions on the isoindole-1,3-dione part of the target compound and their impact on the specified biological activities are not extensively covered in the reviewed literature.
The linker connecting the isoindole-1,3-dione moiety to other pharmacophoric groups plays a crucial role in determining the biological activity. In the context of cholinesterase inhibition, the length and flexibility of the linker are critical.
For a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the length of the alkyl chain, varying from three to eight methylene (B1212753) groups, had a significant impact on AChE inhibitory activity. The most promising inhibitors were those with six and seven methylene groups. mdpi.com In another study, a carbonyl group was added to the linker between a piperazine group and a phenyl ring, and in a further modification, a carbon atom in the connector was replaced by a nitrogen atom, which resulted in a compound with an IC50 of 1.1 μM for AChE inhibition. mdpi.com For isoindolin-1,3-dione derivatives with an N-benzylpiperidinylamine moiety, the length of the alkyl linker was also a key determinant of activity. mdpi.com Furthermore, research on other isoindolin-1,3-dione derivatives has shown that longer linkers can be more favorable for interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov
Advanced Research Directions and Emerging Applications of 2 Imidazol 1 Ylmethyl Isoindole 1,3 Dione Analogues
Development as Precursors for Novel Heterocyclic Compounds
The isoindole-1,3-dione moiety is a well-established pharmacophoric scaffold that serves as a versatile precursor in organic synthesis. nih.gov The acidic nature of the proton on the imide nitrogen allows for straightforward condensation with various pharmacophores, making it a valuable building block for creating more complex heterocyclic systems. nih.gov Similarly, the imidazole (B134444) ring is a fundamental component in the synthesis of numerous bioactive molecules and is often incorporated into larger, more intricate heterocyclic structures. nih.govtsijournals.com
Analogues of 2-(imidazol-1-ylmethyl)isoindole-1,3-dione are utilized as key synthons for designing multi-pharmacophoric molecules. For instance, derivatives have been used as starting materials to synthesize new series of compounds that merge the isoindoline-1,3-dione and imidazole motifs with other heterocyclic rings like pyrazole, thiazole (B1198619), or triazole. researchgate.netjocpr.com This synthetic strategy aims to create conjugates with potentially enhanced or novel biological activities by combining the pharmacophoric impacts of each distinct chemical architecture. researchgate.net The reactivity of the core structure allows for a range of chemical manipulations, including cyclocondensation and cycloaddition reactions, to afford new annulated heterocyclic systems. researchgate.netnih.gov This approach underscores the value of these analogues as versatile intermediates for generating chemical diversity and discovering new lead compounds in medicinal chemistry. researchgate.netmdpi.com
Exploration in Optoelectronic and Material Science Applications
Derivatives of isoindole-1,3-dione are recognized as promising candidates for optoelectronic and nonlinear optical (NLO) materials. acgpubs.orgresearchgate.net This potential stems from the delocalized π-electrons within the molecular system, a key feature of organic compounds with high NLO properties used in applications like telecommunication and optical information processing. acgpubs.orgresearchgate.net Research has focused on synthesizing novel N-substituted isoindole-1,3-dione derivatives and investigating their optical properties, such as absorbance, transmittance, optical band gap (Eg), and refractive index (n). acgpubs.orgresearchgate.net
Studies on various isoindole-1,3-dione compounds have demonstrated that their optical parameters can be tuned by altering the N-substituent. For example, the optical band gap, a crucial parameter for electronic applications, has been shown to vary with different substitutions on the isoindole-1,3-dione core. acgpubs.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to calculate Frontier Molecular Orbital (FMO) energies and predict the optical band gap and chemical stability of these derivatives. researchgate.netnih.gov The combination of the isoindole-1,3-dione structure with other photoactive groups, such as acridine, has been shown to yield materials with high thermal stability and stable light emission, making them suitable for use in optoelectronic devices. nih.govresearchgate.net Furthermore, the imidazole moiety itself is used in designing functional materials and polymers due to its ability to participate in hydrogen bonding and electrostatic interactions. researchgate.net
| Compound Type | Key Optical Property | Finding / Value | Potential Application |
|---|---|---|---|
| N-substituted isoindole-1,3-dione derivatives | Optical Band Gap (Eg) | Values ranging from 3.09 to 4.700 eV, tunable by substitution. acgpubs.orgresearchgate.net | Electronic materials, insulators/dielectrics. acgpubs.orgresearchgate.net |
| Acridin-isoindoline-1,3-dione derivatives | Thermal Stability (TGA) | Decomposition temperatures (5% weight loss) in the range of 250–370 °C. nih.govresearchgate.net | Stable components for optoelectronic devices. nih.gov |
| Isoindoline-1,3-dione-fullerene conjugates | Nonlinear Optical (NLO) Propensity | Calculations show good intramolecular charge transfer and potential for NLO activity. researchgate.net | NLO materials, photonic devices. researchgate.net |
Application in Advanced Rational Drug Design and Lead Optimization
The isoindole-1,3-dione (phthalimide) scaffold is considered a privileged structure in medicinal chemistry, frequently utilized in the rational design of new therapeutic agents. nih.govmdpi.com Its analogues have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. nih.gov The process of lead optimization involves the synthetic modification of a biologically active lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
In the context of this compound analogues, rational drug design involves modifying the substituents on both the isoindole and imidazole rings to enhance interactions with specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process, revealing how chemical modifications influence biological activity. researchgate.net For example, the introduction of lipophilic groups can enhance the ability of compounds to cross biological membranes, while specific halogenations on the isoindole-1,3-dione moiety have been shown to increase antimicrobial and anticancer activities. mdpi.comresearchgate.net Lead optimization studies on related scaffolds, such as indoline-2,3-dione, have successfully produced potent enzyme inhibitors by modifying substituents to achieve optimal binding interactions within the active site of the target protein. nih.gov Computational tools like molecular docking are used to predict these binding interactions and guide the design of more potent and selective analogues, paving the way for future rational optimization of this class of compounds. mdpi.comnih.gov
Investigation of Green Chemistry Methodologies for Sustainable Synthesis
The synthesis of phthalimides and imidazoles, the core components of this compound, has traditionally involved methods that may use harsh conditions or hazardous reagents. In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly synthetic protocols. mdpi.com These methodologies aim for high efficiency, mild reaction conditions, easy separation, and the reduction of chemical waste. asianpubs.org
For the synthesis of N-substituted phthalimides, green approaches include the use of heterogeneous and reusable catalysts, which can be recovered and reused for several cycles. rsc.org Other methods have employed nano-catalysts in water as a green solvent, avoiding the need for volatile organic compounds. rsc.orgacs.org Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ctppc.org Similarly, solvent-free, one-pot synthesis procedures for imidazole derivatives have been developed, offering advantages such as high yields and simple setups. asianpubs.org These green synthetic strategies are not only more sustainable but can also be more cost-effective, facilitating the efficient production of this compound analogues for various applications. nih.gov
Identification and Validation of New Biological Targets for Therapeutic Intervention
Analogues of this compound are being actively investigated to identify and validate novel biological targets for treating a range of diseases. The broad pharmacological potential of both the phthalimide (B116566) and imidazole moieties makes their combined structure a promising scaffold for discovering new therapeutic agents. nih.govnih.govnih.gov
Research has shown that isoindole-1,3-dione derivatives can act as potent inhibitors of various enzymes. For example, different series of these compounds have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, with some derivatives showing inhibitory activity in the nanomolar to micromolar range. nih.gov Other studies have identified analogues with significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com The imidazole ring is a constituent of molecules targeting a wide array of biological pathways, including those involved in cancer, fungal infections, and parasitic diseases. researchgate.netlifechemicals.com By synthesizing libraries of this compound analogues and screening them against various biological targets, researchers aim to identify novel lead compounds and validate new therapeutic intervention points for complex diseases. researchgate.netnih.gov
| Compound Class | Biological Target / Activity | Key Findings | Therapeutic Area |
|---|---|---|---|
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Active compounds showed IC50 values ranging from 34 nM to 19.5 µM against AChE. nih.gov | Neurodegenerative Diseases (e.g., Alzheimer's) |
| 1H-isoindole-1,3(2H)-dione derivatives | Cyclooxygenase (COX-1, COX-2) | Some derivatives showed stronger COX-2 inhibition than the reference drug meloxicam. mdpi.com | Inflammation and Pain |
| Halogenated isoindole-1,3(2H)-dione derivatives | Antiproliferative (Caco-2, HCT-116 cancer cells) | Compounds induced apoptosis in cancer cells; tetra-brominated derivatives were most effective. researchgate.net | Oncology |
| Phthalimide derivatives | Antimicrobial / Antifungal | Derivatives show activity against various bacterial and fungal strains. nih.govresearchgate.net | Infectious Diseases |
| Imidazo[2,1-b] nih.govrsc.orgacs.orgthiadiazole derivatives | Antiproliferative (Pancreatic Ductal Adenocarcinoma cells) | Some compounds showed potent cytotoxic activity with GI50 values from 1.4 to 4.2 µM. nih.gov | Oncology |
Q & A
Q. What are the common synthetic routes for 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione and its derivatives?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, the title compound can be prepared by reacting N-(bromomethyl)phthalimide with imidazole in chloroform, yielding a crystalline product . Derivatives with aryl substituents (e.g., fluoro, nitro) are synthesized by condensing hydroxymethylphthalimide with substituted anilines in chloroform or methanol, achieving yields of 64–94% . Advanced routes include palladium-catalyzed aminocarbonylation of o-halobenzoates for substituted isoindole-1,3-diones, which tolerates functional groups like methoxy, nitro, and ketones .
Key Data :
| Derivative | Reactants | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5d (4-Cl) | 4-Chloroaniline | CHCl₃ | 93.42 | |
| 5h (2-NO₂) | 2-Nitroaniline | MeOH | 64.04 |
Q. How are structural and purity characteristics validated for this compound?
Characterization relies on spectroscopic and crystallographic methods:
- IR/UV Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1770 cm⁻¹ for phthalimide) .
- NMR : ¹H and ¹³C NMR resolve regiochemistry and isomer ratios. For example, aziridine derivatives exhibit distinct chemical shifts for diastereomers (e.g., δ 3.8–4.2 ppm for aziridine protons) .
- X-ray Crystallography : Resolves crystal packing and weak interactions (e.g., C–H⋯O, centroid–centroid distances of 3.6–3.9 Å) .
Q. What are the primary pharmacological targets of isoindole-1,3-dione derivatives?
Derivatives exhibit activity against monoamine oxidase (MAO) and cholinesterase (ChE), relevant to neurodegenerative diseases. For example, 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione shows inhibitory potency (IC₅₀ values in µM range) via competitive binding assays . Thalidomide analogs (e.g., CC-99282) are cereblon E3 ligase modulators with anti-inflammatory and anticancer properties .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in aziridine-functionalized derivatives?
Aziridination of olefins using phenyliodine(III) diacetate generates 2-substituted isoindole-1,3-diones with variable diastereomer ratios. For instance, compound 23 (2-methyl-2-phenyl-aziridine) forms an 85:15 isomer ratio due to steric and electronic effects during ring closure . Optimization of solvent polarity and temperature can shift selectivity.
Example :
| Compound | Isomer Ratio | Key NMR Shifts (δ, ppm) |
|---|---|---|
| 18 | 5:95 | 4.15 (major), 3.92 (minor) |
| 23 | 85:15 | 1.45 (CH₃), 3.78 (aziridine H) |
Q. What computational methods are used to predict the bioactivity of isoindole-1,3-dione derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent effects with MAO/ChE inhibition. Substituents at the imidazole or phenyl ring modulate binding to catalytic pockets. For example, electron-withdrawing groups (e.g., -NO₂) enhance MAO-B affinity by stabilizing π-π interactions .
Q. How does palladium catalysis improve the synthesis of isoindole-1,3-diones?
Palladium-catalyzed carbonylative cyclization of o-halobenzoates enables one-step synthesis of 2-substituted derivatives. This method avoids harsh conditions (e.g., phthalic anhydride/amine reflux) and achieves yields >70% with functional group tolerance . Key intermediates include Pd(0)-aryl complexes, verified via HRMS and kinetic studies.
Q. What are the challenges in crystallizing imidazole-functionalized derivatives?
Imidazole’s hydrophilicity complicates crystallization. Slow evaporation from chloroform/acetone mixtures (1:1) at 273 K produces monoclinic crystals (space group P21/c). Weak C–H⋯O interactions stabilize the lattice, with cell parameters: a = 7.9905 Å, b = 19.8096 Å, c = 6.9229 Å .
Methodological Considerations
Q. How to resolve conflicting elemental analysis data for synthesized derivatives?
Discrepancies in C/H/N values (e.g., ±0.3% in derivative 5d ) may arise from hygroscopicity or incomplete combustion. Use high-resolution mass spectrometry (HRMS) and CHNS microanalysis for validation. For example, HRMS of compound 19 confirms [M+H]⁺ at m/z 429.1052 (calc. 429.1048) .
Q. What strategies enhance the stability of boronic ester-functionalized derivatives?
Protodeboronation can degrade 2-(4-boronobenzyl)isoindole-1,3-diones. Stabilization methods include:
- Using pinacol ester protecting groups .
- Storing compounds under inert atmosphere at -20°C.
Q. How to design isoindole-1,3-diones for selective enzyme inhibition?
Structure-activity relationship (SAR) studies prioritize substituents that mimic natural substrates. For MAO inhibitors, bulkier groups (e.g., 3,4-dihydroisoquinoline) enhance selectivity over ChE. Dose-response assays (e.g., Ellman’s method for ChE) validate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
